

Ferristatin II: A Technical Guide to its Chemical Properties and Biological Activity

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Compound of Interest

Compound Name: *Ferristatin II*

Cat. No.: *B1232241*

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An In-depth Analysis for Researchers and Drug Development Professionals

Ferristatin II, also known by its synonyms Chlorazol Black, C.I. 30235, and NSC 8679, is a small molecule that has garnered significant interest in the scientific community for its role as a potent inhibitor of iron uptake.^[1] This technical guide provides a comprehensive overview of the fundamental chemical properties of **Ferristatin II**, its mechanism of action, and detailed experimental protocols for its study.

Core Chemical Properties

A summary of the key chemical identifiers and properties of **Ferristatin II** is presented below, providing a foundational understanding of the molecule for researchers.

Property	Value	Reference
CAS Number	1937-37-7	[1]
Synonyms	Chlorazol Black, C.I. 30235, NSC 8679	[1]
Molecular Formula	C ₃₄ H ₂₅ N ₉ O ₇ S ₂ • 2Na	[1]
Molecular Weight	781.7 g/mol	[1]
Solubility	1 mg/mL in PBS (pH 7.2)	[1]
InChI Key	XRPLBRIHZGVJIC-UHFFFAOYSA-L	[1]
SMILES	<chem>O=S([O-])(C1=CC2=CC(S(=O)([O-])=O)=C(C(N)=C2C(O)=C1N=NC3=CC=CC=C3)N=NC4=CC=C(C5=CC=C(N=NC6=CC=C(C=C6N)N)C=C5)C=C4)=O.[Na+].[Na+]</chem>	[1]

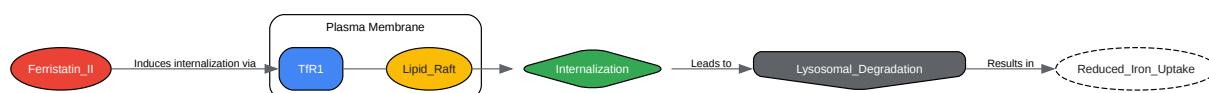
Mechanism of Action: A Dual Approach to Iron Regulation

Ferristatin II exerts its biological effects primarily through the inhibition of iron uptake, with a reported IC₅₀ of approximately 12 µM.[1] Its mechanism is multifaceted, involving both the direct downregulation of the transferrin receptor 1 (TfR1) and the systemic regulation of iron homeostasis through hepcidin induction.

Transferrin Receptor 1 Degradation

The primary molecular action of **Ferristatin II** is the induction of transferrin receptor 1 (TfR1) degradation.[2][3][4] Unlike the canonical clathrin-mediated endocytosis pathway for TfR1 trafficking, **Ferristatin II** promotes the internalization of TfR1 through a nystatin-sensitive lipid raft pathway.[2][3][4] Following internalization via this alternative route, the receptor is targeted for degradation within lysosomal compartments, leading to a reduction in the cell's capacity for iron uptake.[4][5] Interestingly, the presence of transferrin (Tf), the natural ligand for TfR1, can

block the degradative effect of **Ferristatin II**, suggesting that ligand binding interferes with the drug's activity.[2][3]

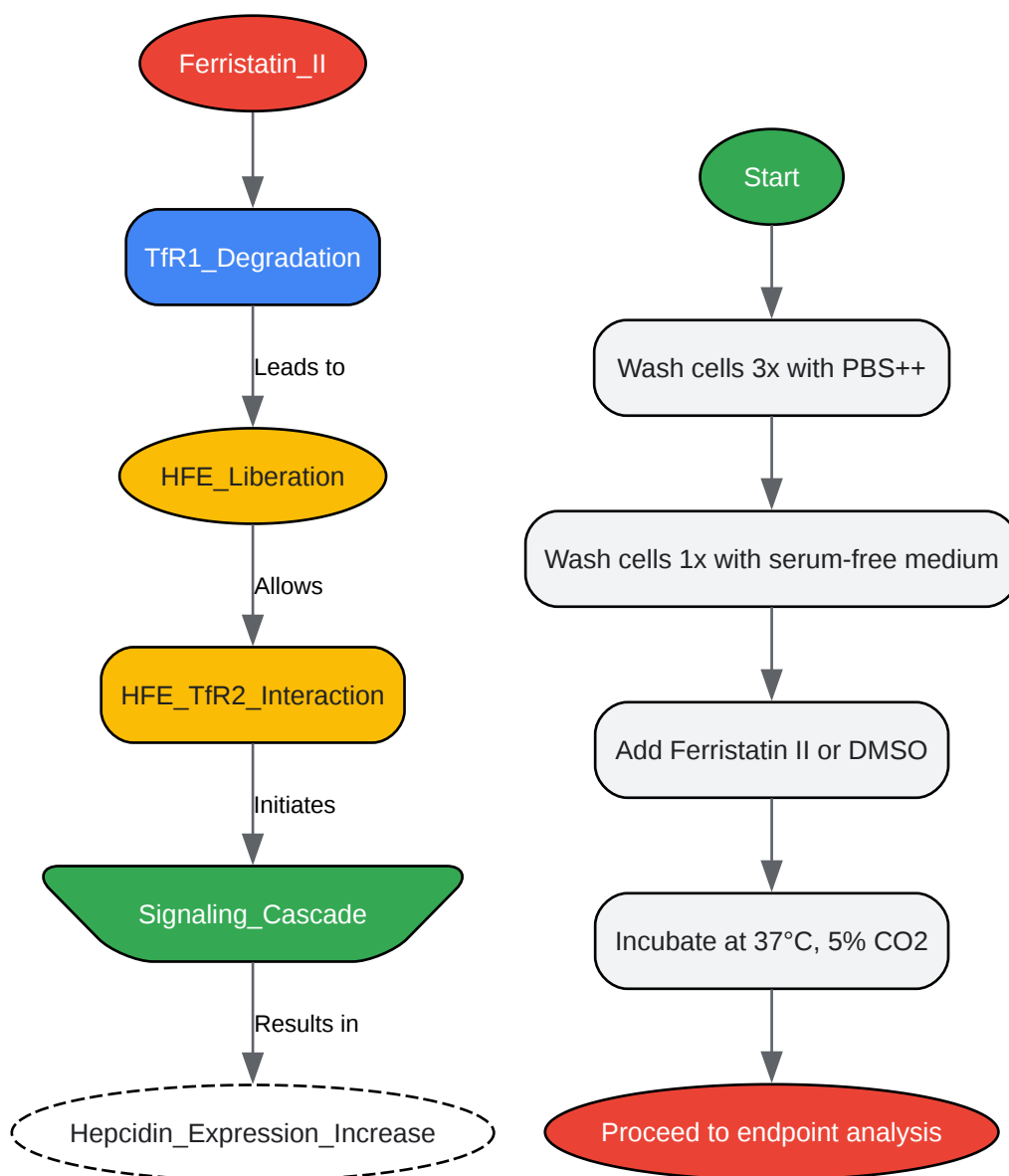


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Caption: **Ferristatin II** induces TfR1 degradation via a lipid raft pathway.

Induction of Heparin Expression

In addition to its direct effect on TfR1, **Ferristatin II** also modulates systemic iron levels by inducing the expression of hepcidin, the master regulator of iron metabolism.[2][5] Treatment with **Ferristatin II** leads to increased hepatic hepcidin expression both in vivo and in vitro.[5] Mechanistically, the degradation of TfR1 by **Ferristatin II** is thought to liberate the HFE protein, allowing it to interact with transferrin receptor 2 (TfR2). This interaction initiates a signaling cascade that culminates in increased hepcidin synthesis.[4] Furthermore, **Ferristatin II** has been observed to synergize with bone morphogenetic protein 6 (BMP6) and interleukin-6 (IL-6) to enhance hepcidin expression, though the exact signaling pathway remains to be fully elucidated.[5]



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